Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane
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Overview
Description
Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a prop-2-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane typically involves the reaction of trimethyltin chloride with 2-[(prop-2-en-1-yl)sulfanyl]phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potential toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the prop-2-en-1-yl sulfanyl group to a thiol or other reduced forms.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research into organotin compounds has explored their potential as anticancer agents, although specific applications of this compound in medicine are still under investigation.
Industry: Organotin compounds are used in various industrial applications, including as catalysts in polymer production and as stabilizers in PVC.
Mechanism of Action
The mechanism by which Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and sulfur atoms, influencing the reactivity and stability of the compound. The prop-2-en-1-yl sulfanyl group can also participate in reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Another organotin compound with a similar structure but different substituents.
Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}silane: A silicon analog with similar chemical properties but different reactivity due to the presence of silicon instead of tin.
Uniqueness
Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane is unique due to the combination of its organotin structure and the prop-2-en-1-yl sulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
188617-03-0 |
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Molecular Formula |
C12H18SSn |
Molecular Weight |
313.05 g/mol |
IUPAC Name |
trimethyl-(2-prop-2-enylsulfanylphenyl)stannane |
InChI |
InChI=1S/C9H9S.3CH3.Sn/c1-2-8-10-9-6-4-3-5-7-9;;;;/h2-6H,1,8H2;3*1H3; |
InChI Key |
JDUONKGTYWUIFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1SCC=C |
Origin of Product |
United States |
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